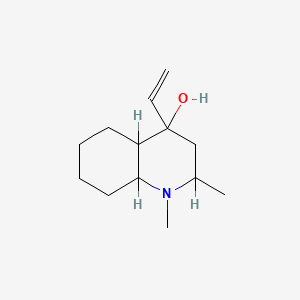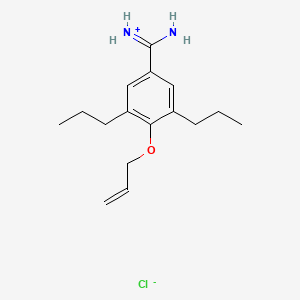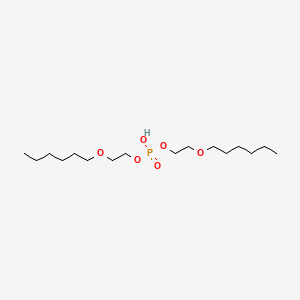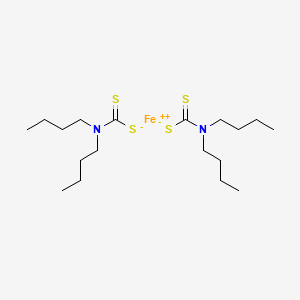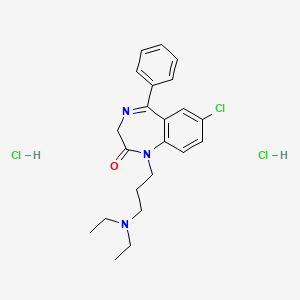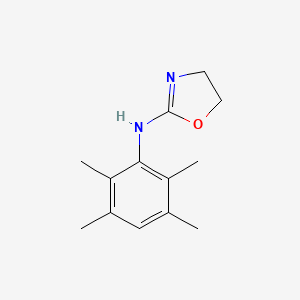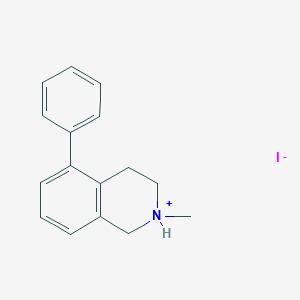
2-Methyl-5-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound features a tetrahydroisoquinoline core with a methyl group at the 2-position and a phenyl group at the 5-position, combined with a hydriodide ion. Tetrahydroisoquinoline derivatives are significant in medicinal chemistry due to their potential therapeutic applications, including neuroprotective and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including hydrogenation and introduction of the phenyl group. The process requires precise control of reaction parameters and the use of advanced organic synthesis techniques to achieve large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroisoquinoline core into more oxidized forms, such as isoquinolines.
Reduction: Reduction reactions can further hydrogenate the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H2O2) for oxidation, sodium borohydride (NaBH4) for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinoline compounds .
Scientific Research Applications
2-Methyl-5-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-5-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide involves its interaction with specific molecular targets and pathways. It is known to affect dopaminergic pathways, which are crucial in neuroprotection and the treatment of neurodegenerative disorders. The compound may act as an antagonist or agonist at various receptor sites, modulating neurotransmitter release and uptake .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its broad range of biological activities.
1-Methyl-1,2,3,4-Tetrahydroisoquinoline: A derivative with neuroprotective properties.
2-Phenyl-1,2,3,4-Tetrahydroisoquinoline: Another derivative with significant biological activity.
Uniqueness
2-Methyl-5-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a methyl and phenyl group at specific positions on the tetrahydroisoquinoline core makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
24464-18-4 |
|---|---|
Molecular Formula |
C16H18IN |
Molecular Weight |
351.22 g/mol |
IUPAC Name |
2-methyl-5-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium;iodide |
InChI |
InChI=1S/C16H17N.HI/c1-17-11-10-16-14(12-17)8-5-9-15(16)13-6-3-2-4-7-13;/h2-9H,10-12H2,1H3;1H |
InChI Key |
DDUNIOFHMWGKGP-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CCC2=C(C1)C=CC=C2C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diiodonickel(2+);[2-(oxomethyl)phenyl]methanone](/img/structure/B13743614.png)

![1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-fluoro-4-oxo-](/img/structure/B13743617.png)
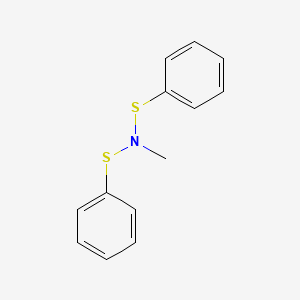
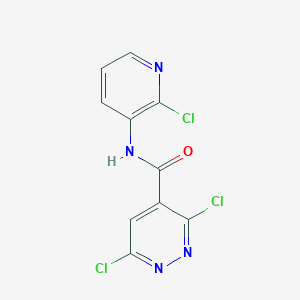

![3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine](/img/structure/B13743633.png)
